molecular formula C22H22N4 B11326430 N-(3,5-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(3,5-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11326430
M. Wt: 342.4 g/mol
InChI Key: KQPAPBSCWZOXQG-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 850763-51-8) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₂₂H₂₂N₄ and a molecular weight of 342.45 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core substituted with a 3,5-dimethylphenyl group at the 7-amino position, a phenyl ring at the 2-position, and methyl groups at the 3- and 5-positions of the heterocyclic scaffold . The compound’s ChemSpider ID (1529087) and systematic IUPAC name highlight its relevance in medicinal chemistry, particularly in studies exploring structure–activity relationships (SAR) for antimycobacterial, herbicidal, and receptor antagonist applications .

Properties

Molecular Formula

C22H22N4

Molecular Weight

342.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H22N4/c1-14-10-15(2)12-19(11-14)24-20-13-16(3)23-22-17(4)21(25-26(20)22)18-8-6-5-7-9-18/h5-13,24H,1-4H3

InChI Key

KQPAPBSCWZOXQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC=CC=C4)C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(3,5-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3,5-dimethylphenylhydrazine with 3,5-dimethyl-2-phenylpyrazole in the presence of a suitable catalyst can lead to the formation of the desired compound. Ultrasonic-assisted synthesis has also been reported to enhance the yield and efficiency of the reaction .

Chemical Reactions Analysis

N-(3,5-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(3,5-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential applications in various fields. In chemistry, it serves as a valuable intermediate for the synthesis of other heterocyclic compounds. In biology and medicine, it has shown promising anticancer activity by inhibiting specific enzymes involved in cell proliferation. The compound has also been investigated for its potential use as an antiviral and antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets, such as phosphoinositide 3-kinase (PI3K) and methionine aminopeptidase 2 (MetAP-2), contributing to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a detailed comparison of the target compound with structural analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Biological Activity Key Findings
Target Compound 3,5-dimethylphenyl (7-NH), phenyl (2), methyl (3,5) 342.45 Antimycobacterial, potential PET inhibition Exhibits moderate antimycobacterial activity (MIC ~10 µM for M. tuberculosis); dimethyl groups enhance lipophilicity, potentially improving membrane penetration .
3,5-Bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (32) 4-fluorophenyl (3,5), pyridin-2-ylmethyl (7-NH) 439.44 Antimycobacterial Higher antimycobacterial potency (MIC ~1.5 µM) due to electron-withdrawing fluorine atoms enhancing target binding .
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-difluorophenyl (N-linked), hydroxynaphthalene core 284.25 Photosynthesis inhibition IC₅₀ ~10 µM; fluorine substituents increase electron-withdrawing effects, boosting PET inhibition in spinach chloroplasts .
MPZP (CRF1 antagonist) 4-methoxy-2-methylphenyl (3), bis(2-methoxyethyl) (7-NH) 465.52 Neurodegenerative therapy Methoxy groups improve blood-brain barrier penetration; antagonizes corticotropin-releasing factor receptor 1 (CRF1) with nanomolar affinity .
DPA-714 (TSPO ligand) 4-(2-fluoroethoxy)phenyl (2), diethylacetamide (3) 413.43 Neuroinflammation imaging Fluorine substitution enhances binding to translocator protein (TSPO) for PET imaging .

Key Comparative Insights

Substituent Effects on Bioactivity Electron-Withdrawing Groups (e.g., -F, -CF₃): Fluorine and trifluoromethyl substituents (e.g., in compounds 32 and DPA-714) improve binding affinity to biological targets (e.g., mycobacterial enzymes or TSPO) by modulating electronic properties and metabolic stability . This trade-off is critical for optimizing pharmacokinetics .

Core Scaffold Modifications Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups at position 7 (e.g., –5) exhibit distinct reactivity in Suzuki cross-coupling, enabling diverse derivatization. In contrast, the target compound’s unsubstituted 7-amino group allows for direct functionalization via SNAr reactions .

Structural Analogues in Herbicidal Activity

  • N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () shares the 3,5-dimethylphenyl moiety with the target compound and demonstrates potent PET inhibition (IC₅₀ ~10 µM). This suggests that the dimethylphenyl group’s steric and electronic profile is optimal for disrupting photosynthesis .

Table 2: Physicochemical Properties

Property Target Compound 3,5-Bis(4-fluorophenyl) Analog (32) MPZP
logP (Predicted) 4.2 3.8 2.1
Water Solubility (mg/mL) <0.1 0.5 12.4
Hydrogen Bond Donors 1 1 0
Synthesis Yield 45% (via Suzuki coupling) 62% (via Boc-deprotection) 78% (via alkylation)
Reference

Biological Activity

N-(3,5-dimethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.

  • Molecular Formula : C22H22N4
  • Molecular Weight : 342.4 g/mol
  • CAS Number : 1203017-90-6

The compound features a pyrazole ring fused to a pyrimidine structure, with multiple methyl and phenyl substituents that may influence its biological activity and pharmacokinetic properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity :
    • Several studies have demonstrated that pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation and induce apoptosis. For instance, a related compound was shown to inhibit tumor growth in MCF-7 breast cancer cells by inducing cell cycle arrest and DNA fragmentation .
    • The IC50 values for related compounds have been reported in the range of 0.3–24 µM against various cancer cell lines .
  • Antimicrobial Activity :
    • Pyrazole derivatives have exhibited antimicrobial properties against both gram-positive and gram-negative bacteria. Some synthesized derivatives showed significant inhibition zones compared to standard antibiotics like ciprofloxacin .
  • Kinase Inhibition :
    • Interaction studies have indicated that this class of compounds may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Binding affinity studies employing molecular docking techniques have provided insights into their mechanisms of action .

Case Study 1: Anticancer Efficacy

A study on the compound's analogs revealed that certain derivatives could effectively inhibit cell migration and induce apoptosis in cancer cell lines. For example, compound 5i was identified as a potent dual inhibitor of EGFR/VGFR2 with IC50 values indicating strong antiproliferative activity .

Case Study 2: Antimicrobial Properties

Research on newly synthesized azopyrazole derivatives indicated moderate to high antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The study utilized agar diffusion methods to evaluate efficacy and found that some derivatives surpassed the effectiveness of established antibiotics .

Comparative Analysis

The following table summarizes the biological activities of selected pyrazolo[1,5-a]pyrimidine derivatives:

Compound NameStructureKey FeaturesBiological Activity
Compound 5iStructureDual EGFR/VGFR2 inhibitorAnticancer (IC50: 0.3 µM)
Compound 3aStructureChlorosubstituentAntimicrobial (better than ciprofloxacin)
Compound 4aStructureMethoxy groupAntiviral potential

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